3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide
Beschreibung
The compound 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide is a structurally complex molecule featuring a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. Key structural elements include:
- A tert-butyl group at the 7-position, which enhances steric bulk and may influence binding affinity or metabolic stability.
- A 4-oxo group contributing to hydrogen-bonding interactions.
This scaffold is part of a broader class of thieno[2,3-d]pyrimidines, which are studied for their biological activities, including antiproliferative and tubulin-binding properties .
Eigenschaften
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-25(2,3)17-9-10-18-19(15-17)31-24-22(18)23(30)27-20(28-24)11-12-21(29)26-14-13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHAYQYMCLZIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class, to which this compound belongs, are known to exhibit a wide range of biological activities. Noteworthy targets of similar compounds include tyrosine kinase and cyclin-dependent kinase (CDK4).
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets, such as tyrosine kinase and cdk4, to exert their effects. The interaction with these targets can lead to changes in cellular processes, potentially resulting in antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- The 2-H substituent maximizes potency, suggesting minimal steric hindrance enhances tubulin binding .
- The propanamide-phenethyl group in the target compound introduces a bulky, flexible side chain. While direct data are unavailable, analogous studies indicate that larger substituents may reduce potency but improve pharmacokinetic properties (e.g., solubility, half-life) .
Modifications at the 7-Position
The 7-tert-butyl group in the target compound distinguishes it from analogues with benzyl () or unsubstituted groups.
Key Findings :
Side Chain Variations
The N-phenethylpropanamide side chain in the target compound contrasts with hydrazide, morpholino, or sulfanyl-acetamide groups in analogues (Table 2).
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization of the thieno[2,3-d]pyrimidinone core, followed by coupling with the phenethylpropanamide moiety. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity . Methodological Tip: Monitor intermediates via TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) to confirm stepwise progress .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for 9H singlet) and the hexahydrobenzo ring protons (δ 2.5–3.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C27H34N3O2S: 472.2365) .
- IR spectroscopy : Confirm carbonyl stretches (1660–1680 cm⁻¹ for the 4-oxo group) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based enzymatic assays at 10 µM .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility checks : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with assay buffers .
Advanced Research Questions
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside enzymatic assays to confirm target engagement .
- Structural analogs : Synthesize derivatives lacking the tert-butyl group to test its role in activity .
- Molecular dynamics simulations : Compare ligand-protein stability over 100 ns to identify false-positive docking poses .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH cofactor) to measure t1/2. Use LC-MS/MS to quantify parent compound depletion .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenethyl moiety to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask the 4-oxo group as a ester to enhance plasma stability .
Q. How to design SAR studies focusing on the tert-butyl group’s role in potency?
- Analog synthesis : Replace tert-butyl with cyclopropyl, isopropyl, or hydrogen .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to compare binding modes .
- Free-energy calculations : Use MM-GBSA to quantify tert-butyl’s contribution to binding affinity .
Data Contradiction Analysis
Q. Why do similar compounds show divergent bioactivity despite structural homology?
- Conformational analysis : Use X-ray/NMR to compare solution vs. crystal structures; subtle ring puckering in the hexahydrobenzo moiety may alter target interactions .
- Off-target profiling : Screen against a 50-kinase panel to identify unintended targets .
- Metabolite identification : LC-HRMS can reveal differential metabolism (e.g., oxidation at sulfur vs. amide groups) .
Methodological Tables
| Parameter | Optimal Conditions | Key Reference |
|---|---|---|
| Cyclization Temperature | 70°C in DMF, 12 h | |
| Purification Solvent | Ethyl acetate/hexane (3:7) | |
| HRMS Accuracy | <2 ppm deviation | |
| Microsome Stability | t1/2 >60 min (human), >30 min (rat) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
